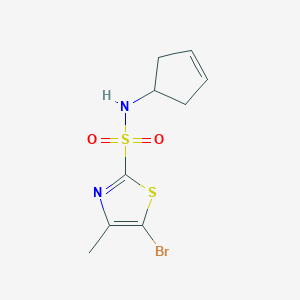![molecular formula C14H12F4N2O B7641146 4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7641146.png)
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide, also known as FPEB, is a synthetic compound that has been widely studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been shown to have potential as a diagnostic tool for certain neurological disorders.
Mechanism of Action
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide binds to the allosteric site of mGluR5, which results in the potentiation of glutamatergic neurotransmission. This leads to an increase in the release of dopamine and other neurotransmitters, which may be beneficial in the treatment of certain neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for mGluR5, with a binding affinity in the nanomolar range. It has been shown to be selective for mGluR5 over other subtypes of the receptor. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may be beneficial in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several advantages as a diagnostic tool for neurological disorders. It has a high affinity for mGluR5 and is selective for this subtype of the receptor. This compound can be radiolabeled with 18F, which allows for PET imaging to visualize the distribution of mGluR5 in the brain. However, there are also limitations to the use of this compound. The synthesis of this compound is complex and requires multiple steps, which can be time-consuming and expensive. This compound is also not currently approved for clinical use and is only available for research purposes.
Future Directions
There are several future directions for the study of 4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide. One area of research is the development of new radiolabeled compounds that can be used in PET imaging to visualize other subtypes of the metabotropic glutamate receptor. Another area of research is the development of new drugs that target mGluR5 for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential as a diagnostic tool for certain neurological disorders. It has a high affinity for mGluR5 and can be radiolabeled with 18F for PET imaging. This compound has been shown to have anxiolytic and antidepressant effects in animal models and may be beneficial in the treatment of certain neurological disorders. However, the synthesis of this compound is complex and expensive, and further studies are needed to investigate its safety and efficacy in humans.
Synthesis Methods
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with 2-amino-1H-pyrrole-2-ethanol in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then subjected to a series of reactions that involve the protection and deprotection of various functional groups, ultimately leading to the formation of this compound.
Scientific Research Applications
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide has been studied extensively in the field of neuroscience as a potential diagnostic tool for certain neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a role in the pathophysiology of these disorders. This compound can be radiolabeled with fluorine-18 (18F) and used in positron emission tomography (PET) imaging to visualize the distribution of mGluR5 in the brain.
properties
IUPAC Name |
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O/c15-9-3-4-11(12(8-9)14(16,17)18)13(21)20-7-5-10-2-1-6-19-10/h1-4,6,8,19H,5,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDDHTVECYTYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCNC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)


![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)

![N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7641161.png)